molecular formula C16H18N2O3S B2588385 Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate CAS No. 303141-22-2

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate

Cat. No.: B2588385
CAS No.: 303141-22-2
M. Wt: 318.39
InChI Key: NCFGDIOCFOGBDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate” would depend on its specific chemical structure and the physiological environment in which it is present.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual. For instance, its lipophilicity could influence its ability to cross cell membranes and reach its target .

Biological Activity

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate, a compound belonging to the thiophene class, has garnered attention for its potential biological activities. This article delves into the various biological properties exhibited by this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. Its structure features a thiophene ring substituted with an amino group and an ethyl ester, which are critical for its biological activity.

PropertyValue
Molecular Weight302.39 g/mol
CAS Number303141-22-2
Melting PointNot available
SolubilitySoluble in organic solvents

1. Antimicrobial Activity

Research has shown that thiophene derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
  • Biofilm Inhibition : It demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .

2. Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxicity of this compound:

  • Hemolytic Activity : The hemolytic percentage ranged from 3.23% to 15.22%, suggesting low toxicity compared to standard controls like Triton X-100 .
  • Non-cytotoxicity : The IC50 values were greater than 60 μM, indicating that the compound is relatively safe for use in cellular environments .

3. Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : With IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, it shows promise as a lead compound for developing new antimicrobial agents targeting these enzymes .

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives, including this compound:

  • Antimicrobial Evaluation : A study focused on various thiophene derivatives reported that those similar to our compound exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : Research indicated that the mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis through enzyme inhibition .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFGDIOCFOGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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